Cis-5-Caffeoylquinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

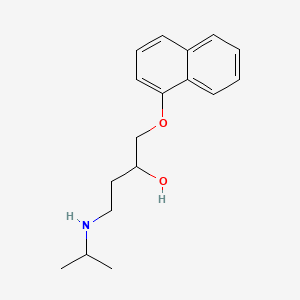

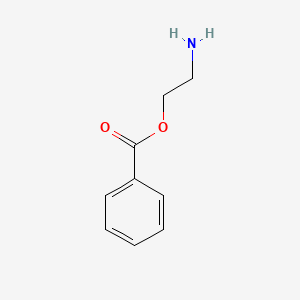

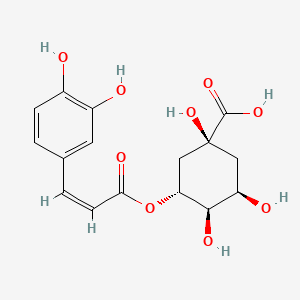

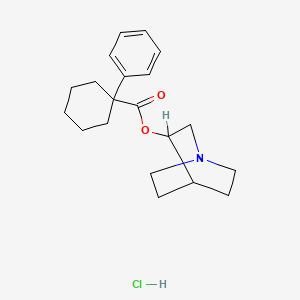

cis-5-Caffeoylquinic acid, also known as cis-chlorogenic acid or 5-O-(Z)-caffeoylquinate, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from cis-caffeic acid and (+)-quinic acid.

5-O-cis-caffeoylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of cis-caffeic acid with the 5-hydroxy group of (+)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a cis-caffeic acid and a (+)-quinic acid.

Wissenschaftliche Forschungsanwendungen

Biological Origin and Production

Cis-5-caffeoylquinic acid (cis-5-CQA) is a variant of chlorogenic acid (CGA). A study on tobacco cells revealed that cis-5-CQA accumulates in cells treated with inducers of plant defense. This suggests a biological pathway for cis-CGA production in plants, independent of UV light exposure (Mhlongo et al., 2014).

Isomeric Transformations

Cis-5-CQA can undergo isomeric transformations. A study involving ultraperformance liquid chromatography and mass spectrometry showed that trans-5-CQA first transforms to other isomers before undergoing cis/trans isomerization under certain conditions. This isomerization is influenced by factors like pH and temperature (Xie et al., 2011).

Stability and Derivatives in Thermal Processing

The stability of trans-5-CQA, a related compound, during heating in alcoholic solutions was investigated, revealing the formation of various derivatives, including methoxy and ethoxy adducts. These findings are important for understanding the stability and transformation of CGAs during processing (Dawidowicz & Typek, 2015).

Pharmacological Properties

A comprehensive review highlighted the pharmacological effects of CGA, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA, which includes cis-5-CQA, is found in coffee and tea and has potential therapeutic roles in metabolic-related disorders (Naveed et al., 2018).

Antimicrobial Activity

A study on the antimicrobial activity of 5-CQA (chlorogenic acid) showed its effectiveness against various microorganisms, such as E. coli and Staphylococcus aureus. This suggests potential applications of CGAs, including cis-5-CQA, in antimicrobial treatments (Bajko et al., 2016).

Cytoprotective Effects

5-CQA demonstrated cytoprotective effects in hepatocytes, possibly through the activation of the Nrf2 signaling pathway. This finding suggests a protective role of CGAs against oxidative stress-mediated liver injury (Chen et al., 2020).

Lipid Metabolism Regulation

Research on rats showed that 5-CQA can improve lipid metabolism disorders by modulating transcription factors like PPARα and LXRα. This indicates potential applications of CGAs in treating obesity and related metabolic disorders (Huang et al., 2015).

Caffeoylquinic Acid Metabolism in Plants

Studies on Coffea canephora (coffee plant) showed different concentrations of CGAs, including 5-CQA, in various plant parts. This research provides insights into the metabolism of CGAs in plants (Mondolot et al., 2006).

Eigenschaften

CAS-Nummer |

15016-60-1 |

|---|---|

Molekularformel |

C16H18O9 |

Molekulargewicht |

354.31 g/mol |

IUPAC-Name |

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |

InChI-Schlüssel |

CWVRJTMFETXNAD-XYXZIBEBSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Andere CAS-Nummern |

327-97-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

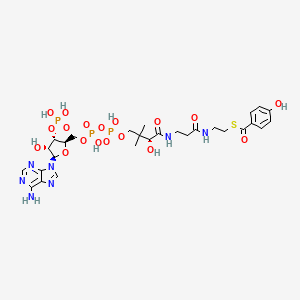

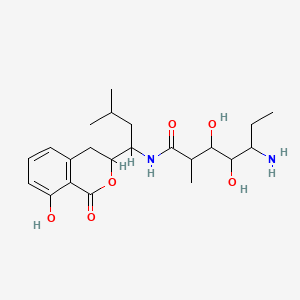

![(4R)-N-tert-butyl-3-{(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B1221938.png)

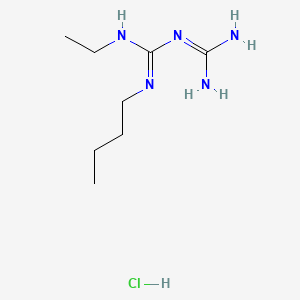

![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)